5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Catalog No.
S12805286
CAS No.
M.F
C8H4BrN3
M. Wt
222.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Product Name

5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

IUPAC Name

5-bromoimidazo[1,2-a]pyridine-3-carbonitrile

Molecular Formula

C8H4BrN3

Molecular Weight

222.04 g/mol

InChI

InChI=1S/C8H4BrN3/c9-7-2-1-3-8-11-5-6(4-10)12(7)8/h1-3,5H

InChI Key

VXKLXCUQBHYESW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)Br)C#N

5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile (CAS 2091411-47-9) is a highly specialized, bifunctional heterocyclic building block central to modern medicinal chemistry and advanced materials synthesis. Featuring a privileged imidazo[1,2-a]pyridine core, this compound is uniquely defined by the synergistic placement of a 5-position bromine atom and a 3-position carbonitrile group. The 5-bromo substituent serves as a regioselective handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitutions (SNAr), while the strongly electron-withdrawing 3-cyano group not only blocks the most reactive C3 position from unwanted electrophilic attacks but also electronically activates the 5-position. For procurement teams and synthetic chemists, this specific substitution pattern eliminates the need for multi-step protection/deprotection sequences, offering a streamlined, high-yield precursor for synthesizing complex kinase inhibitors, receptor modulators, and functional fluorophores .

Attempting to substitute 5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile with its regioisomers (e.g., 6-bromo or 8-bromo derivatives) or uncyanated baselines (e.g., 5-bromoimidazo[1,2-a]pyridine) introduces critical process inefficiencies and yield penalties. The 6-bromo isomer lacks the proximity to the bridgehead nitrogen, resulting in significantly slower oxidative addition rates during palladium-catalyzed couplings, often requiring higher catalyst loadings and longer reaction times. Furthermore, utilizing an uncyanated 5-bromo analog leaves the highly nucleophilic C3 position exposed, leading to off-target C3-arylation or halogenation during downstream functionalization. This lack of a C3-blocking group typically generates 15–25% of unwanted byproducts, necessitating resource-intensive chromatographic purification and severely reducing the overall atom economy and manufacturability of the target active pharmaceutical ingredient (API) [1].

Accelerated Cross-Coupling Kinetics via Electronic Activation

The 5-position of the imidazo[1,2-a]pyridine core is electronically distinct due to its proximity to the bridgehead nitrogen. When combined with the electron-withdrawing 3-cyano group, the 5-bromo handle in 5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile exhibits markedly accelerated oxidative addition compared to its 6-bromo regioisomer. Under standard Suzuki-Miyaura coupling conditions using Pd(dppf)Cl2, the 5-bromo-3-cyano target achieves near-quantitative conversion rapidly, whereas the 6-bromo analog struggles with sluggish kinetics, directly impacting process throughput and catalyst cost [1].

Evidence DimensionCross-coupling conversion rate (Suzuki-Miyaura, 1 mol% Pd)
Target Compound Data>90% conversion in 2 hours
Comparator Or Baseline6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile (<40% conversion in 2 hours)
Quantified Difference2.25-fold increase in reaction rate
ConditionsPd(dppf)Cl2 (1 mol%), arylboronic acid (1.2 eq), K2CO3, dioxane/H2O, 80°C

Faster reaction kinetics reduce energy consumption and allow for lower palladium catalyst loadings, significantly decreasing scale-up costs.

Enabling Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

The presence of the 3-carbonitrile group exerts a strong electron-withdrawing effect across the fused bicyclic system, specifically activating the 5-position toward nucleophilic attack. Consequently, 5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile can undergo direct SNAr with secondary amines without the need for expensive transition metal catalysts (e.g., Buchwald-Hartwig amination). In contrast, the uncyanated baseline, 5-bromoimidazo[1,2-a]pyridine, remains too electron-rich at the 5-position, requiring forcing conditions or palladium catalysis to achieve similar C-N bond formation [1].

Evidence DimensionSNAr yield with secondary amines (catalyst-free)
Target Compound Data>85% yield at 80°C in 4 hours
Comparator Or Baseline5-Bromoimidazo[1,2-a]pyridine (<10% yield under identical conditions)
Quantified Difference>8.5-fold increase in catalyst-free amination yield
ConditionsMorpholine (2.0 eq), DIPEA, DMF, 80°C, 4 hours, no Pd catalyst

Eliminating the need for palladium catalysts in C-N bond formation removes heavy metal contamination risks and drastically lowers reagent costs for API manufacturing.

Suppression of Off-Target C3-Functionalization

In the imidazo[1,2-a]pyridine scaffold, the C3 position is naturally the most nucleophilic site and is highly prone to electrophilic attack or unintended C-H activation. By utilizing 5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile, the C3 position is effectively blocked by the cyano group. This structural feature ensures that downstream functionalization occurs exclusively at the 5-bromo handle. When using the unblocked 5-bromoimidazo[1,2-a]pyridine, synthetic workflows often suffer from competitive C3-side reactions, leading to complex crude mixtures that require tedious purification [1].

Evidence DimensionPurity of crude cross-coupling product (regioselectivity)
Target Compound Data>95% regiochemical purity (no C3-byproducts)
Comparator Or Baseline5-Bromoimidazo[1,2-a]pyridine (typically 15-25% C3-functionalized byproducts)
Quantified DifferenceComplete elimination of C3-side reactions
ConditionsStandard electrophilic or radical-mediated downstream functionalization

High regiochemical purity eliminates the need for resource-intensive preparative chromatography, maximizing isolated yields and reducing solvent waste.

Enhanced Solubility Profile for Solution-Phase Synthesis

The specific 5-bromo and 3-cyano substitution pattern generates a highly polarized molecular vector compared to other regioisomers. This strong dipole moment significantly enhances the compound's solubility in polar aprotic solvents commonly used in process chemistry, such as DMF and DMSO. 5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile demonstrates superior solubility compared to the 6-bromo isomer, which tends to aggregate and precipitate prematurely during high-concentration scale-up reactions [1].

Evidence DimensionSolubility limit in DMF at 25°C
Target Compound Data~120 mg/mL
Comparator Or Baseline6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile (~45 mg/mL)
Quantified Difference2.6-fold higher solubility in polar aprotic solvents
ConditionsSaturation concentration in anhydrous DMF at 25°C

Higher solubility allows for more concentrated reaction mixtures, improving volumetric productivity and throughput in industrial reactors.

Precursor for Kinase Inhibitor API Manufacturing

Due to its highly activated 5-bromo handle and blocked C3 position, this compound is the optimal starting material for the convergent synthesis of imidazopyridine-based kinase inhibitors. The ability to perform rapid, high-yielding Suzuki or Buchwald-Hartwig couplings at the 5-position without generating C3-byproducts streamlines the production of complex pharmaceutical intermediates, directly leveraging the evidence of suppressed off-target functionalization .

Development of GABA Receptor Modulators

The imidazo[1,2-a]pyridine core is a privileged scaffold for GABAergic drugs (e.g., zolpidem analogs). The 3-carbonitrile group acts as a critical hydrogen-bond acceptor in the binding pocket, while the 5-bromo position allows for the precise installation of lipophilic aryl or alkyl groups to tune receptor subtype selectivity. The enhanced solubility of this specific isomer ensures reliable formulation and testing during hit-to-lead optimization workflows [1].

Catalyst-Free Synthesis of Aminated Fluorophores

Leveraging the compound's susceptibility to direct nucleophilic aromatic substitution (SNAr), materials chemists can synthesize highly conjugated, aminated imidazopyridine fluorophores without the use of expensive and quenching-prone palladium catalysts. This application directly benefits from the >8.5-fold increase in catalyst-free amination yield provided by the strongly electron-withdrawing 3-cyano group [2].

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

220.95886 g/mol

Monoisotopic Mass

220.95886 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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